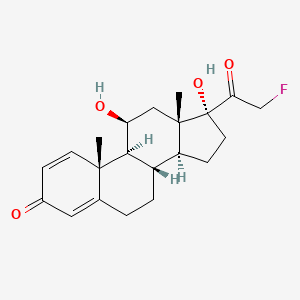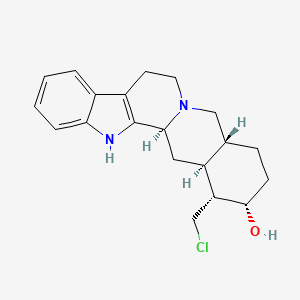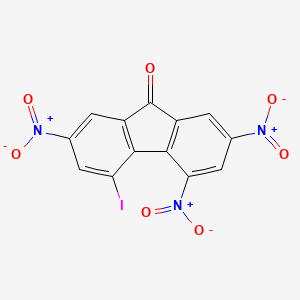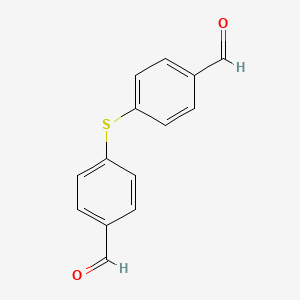
Tert-butyl 2-cyanobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-cyanobut-2-enoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of butenoic acid, featuring a tert-butyl ester group and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with a cyanide source under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the cyanide anion adds to the β-position of the acrylate, followed by protonation to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Ammonia (NH3) or primary amines (RNH2) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Applications De Recherche Scientifique
Tert-butyl 2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Michael addition reactions.
Biology: The compound can be utilized in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: This compound is employed in the manufacture of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 2-cyanobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the β-position more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, including Michael additions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl cyanoacetate: Similar in structure but with a different reactivity profile.
Tert-butyl acrylate: Lacks the cyano group, leading to different chemical behavior.
Tert-butyl 2-cyano-2-methylhydrazinecarboxylate: Features a hydrazine group, offering unique reactivity.
Uniqueness
Tert-butyl 2-cyanobut-2-enoate is unique due to the presence of both the tert-butyl ester and cyano groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis, making it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
1114-83-6 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
tert-butyl 2-cyanobut-2-enoate |
InChI |
InChI=1S/C9H13NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h5H,1-4H3 |
Clé InChI |
MLCNCLMRXNWYSD-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C#N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



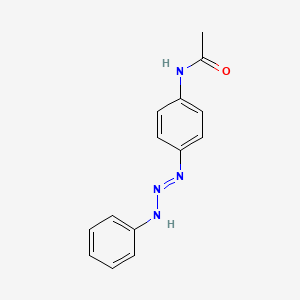

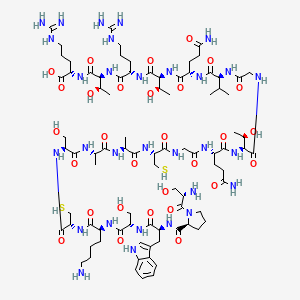
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
